molecular formula C13H14F3N3 B11744681 N-[(3,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine

N-[(3,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine

Cat. No.: B11744681
M. Wt: 269.27 g/mol
InChI Key: MELPZTVLLIAGRQ-UHFFFAOYSA-N
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Description

N-[(3,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine is a synthetic organic compound characterized by the presence of fluorine atoms and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine typically involves multiple steps. One common route includes the reaction of 3,5-difluorobenzyl chloride with 1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to modify the compound’s structure.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(3,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of N-[(3,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and specificity to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine
  • N-[(3,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-5-amine
  • N-[(3,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-3-amine

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of multiple fluorine atoms. These features can enhance its chemical stability, binding affinity, and biological activity compared to similar compounds.

Properties

Molecular Formula

C13H14F3N3

Molecular Weight

269.27 g/mol

IUPAC Name

N-[(3,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-3-methylpyrazol-4-amine

InChI

InChI=1S/C13H14F3N3/c1-9-13(8-19(18-9)3-2-14)17-7-10-4-11(15)6-12(16)5-10/h4-6,8,17H,2-3,7H2,1H3

InChI Key

MELPZTVLLIAGRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CC(=CC(=C2)F)F)CCF

Origin of Product

United States

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